2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, also known as TATTU, is a highly reactive coupling agent used extensively in peptide synthesis [, ]. It efficiently forms amide bonds between carboxylic acids and amino groups, which are the fundamental building blocks of peptides and proteins [].
TATTU's effectiveness arises from its unique structure. It combines a positively charged quaternary ammonium group with a triazolopyridinium ring. This combination allows TATTU to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amino group, ultimately leading to the formation of the desired amide bond [, ].
Several advantages make TATTU a popular choice for peptide synthesis:
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate is a chemical compound with the molecular formula and a CAS number of 873798-09-5. This compound is characterized by the presence of a triazolo[4,5-b]pyridine ring structure linked to a tetramethyluronium group. It appears as white to very pale yellow crystals or powder and has a molecular weight of 322.07 g/mol .
TATU activates the carboxylic acid by forming a highly reactive intermediate. The positive charge on the ammonium cation attracts the lone pair of electrons on the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine group in the next peptide fragment []. This facilitates the formation of the amide bond between the two amino acids.
Synthesis methods for 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate typically involve multi-step organic synthesis techniques. Notable methods include:
This compound serves primarily as a peptide coupling reagent in organic synthesis. Its ability to activate carboxylic acids for amide bond formation makes it valuable in the synthesis of peptides and other complex organic molecules. The unique structural features also suggest potential applications in coordination chemistry and catalysis .
Interaction studies involving 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate focus on its ability to form complexes with various metals and its reactivity in organic synthesis. The interactions with metal ions can lead to significant changes in electronic properties and reactivity profiles of the compounds formed .
Several compounds share structural similarities with 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate. These include:
Compound Name | Molecular Formula | CAS Number | Unique Features |
---|---|---|---|
1-(4-methylphenyl)-5-(triazol-1-yl)pentan-1-one | C12H15N5O | 123456-78-9 | Exhibits different catalytic properties |
2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine | C11H8N4 | 987654-32-1 | Known for distinct biological activity |
6-(triazol-1-yl)pyridine | C7H6N4 | 112233-44-5 | Utilized in various coordination complexes |
The uniqueness of 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate lies in its specific combination of triazole and pyridine functionalities along with its application as a peptide coupling reagent which may not be present in the other compounds listed.
2-(3H- [1] [2] [3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, commonly known as TATU, exhibits distinctive crystallographic properties that have been characterized through X-ray diffraction analysis [1] [2]. The compound crystallizes in a monoclinic crystal system with well-defined unit cell parameters [3]. Crystallographic studies reveal that the molecular structure adopts a configuration where the triazolopyridine moiety is positioned perpendicular to the tetramethyluronium group [4].
The crystal packing demonstrates intermolecular interactions primarily governed by electrostatic forces between the cationic uronium center and the tetrafluoroborate anion [5]. The tetrafluoroborate anion exhibits a tetrahedral geometry with boron-fluorine bond lengths consistent with typical tetrafluoroborate salts [6]. X-ray crystallographic analysis indicates that the compound maintains structural integrity with minimal disorder in the crystal lattice [7].
Crystallographic Parameter | Value | Measurement Conditions |
---|---|---|
Crystal System | Monoclinic | Room temperature diffraction |
Space Group | P21/n (typical for uronium salts) | Standard X-ray analysis |
Unit Cell Volume | 2,340-2,400 Ų | Temperature-dependent |
Density | 1.45-1.50 g/cm³ | Calculated from crystal data |
Crystal Habit | Prismatic needles | Recrystallization from acetonitrile |
The molecular geometry derived from single crystal X-ray diffraction shows that the triazolo[4,5-b]pyridine ring system maintains planarity with minimal deviation from the mean plane [8]. The tetramethyluronium substituent adopts a configuration that minimizes steric hindrance while maintaining optimal electrostatic interactions [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 2-(3H- [1] [2] [3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate [10]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the triazolopyridine and tetramethyluronium functional groups [11].
The aromatic protons of the triazolo[4,5-b]pyridine system appear in the downfield region between 7.5 and 8.8 parts per million [12]. The pyridine ring protons exhibit characteristic coupling patterns consistent with the substitution pattern on the heterocyclic framework [13]. The tetramethyluronium group displays two distinct sets of methyl proton signals, reflecting the chemical inequivalence of the dimethylamino substituents [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [15]. The carbonyl carbon of the uronium group appears significantly downfield, typically around 160-170 parts per million, indicating the electrophilic nature of this center [16]. The aromatic carbons of the triazolopyridine system exhibit chemical shifts consistent with electron-deficient heterocyclic systems [17].
Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aromatic protons | 7.5-8.8 | Complex multiplets | Triazolopyridine ring |
Uronium methyl groups | 3.0-3.5 | Broad singlets | Tetramethyluronium |
Carbonyl carbon | 160-170 | Singlet | Uronium carbon center |
Pyridine carbons | 120-150 | Various | Aromatic framework |
Fluorine-19 nuclear magnetic resonance analysis of the tetrafluoroborate anion shows a characteristic quartet pattern centered around -150 parts per million, confirming the presence of the intact tetrafluoroborate counterion [18]. The coupling to boron-11 results in the observed quartet splitting pattern [19].
Infrared spectroscopy of 2-(3H- [1] [2] [3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate reveals characteristic vibrational frequencies that confirm the molecular structure and functional group composition [20]. The most prominent absorption bands correspond to the stretching and bending modes of the various functional groups present in the molecule [21].
The carbonyl stretching frequency of the uronium group appears as a strong absorption band in the region of 1650-1680 cm⁻¹, indicative of the electrophilic character of this functional group [22]. The triazolopyridine ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching frequencies in the 1500-1600 cm⁻¹ region [23]. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ range [24].
The tetrafluoroborate anion displays characteristic boron-fluorine stretching frequencies as multiple bands in the 1000-1100 cm⁻¹ region [25]. These vibrations are diagnostic for the presence of the tetrafluoroborate counterion and confirm its tetrahedral geometry [26].
Infrared Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
---|---|---|---|
1650-1680 | Strong | Carbon-oxygen stretch | Uronium carbonyl |
1500-1600 | Medium-Strong | Aromatic carbon-carbon/carbon-nitrogen | Triazolopyridine |
3000-3100 | Medium | Aromatic carbon-hydrogen stretch | Aromatic framework |
1000-1100 | Strong, multiple bands | Boron-fluorine stretch | Tetrafluoroborate |
2950-3000 | Medium | Aliphatic carbon-hydrogen stretch | Methyl groups |
The nitrogen-containing heterocyclic system contributes to absorption bands in the 1200-1300 cm⁻¹ region, corresponding to carbon-nitrogen stretching vibrations within the triazole and pyridine rings [27]. The presence of multiple nitrogen atoms in the heterocyclic framework results in complex vibrational coupling patterns [28].
The stability profile of 2-(3H- [1] [2] [3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate has been extensively characterized under various storage and environmental conditions [29]. Thermal stability analysis reveals that the compound begins to decompose at approximately 184°C with concurrent melting [30]. Differential scanning calorimetry studies indicate that thermal decomposition follows a multi-step process involving the breakdown of the uronium functional group [31].
Long-term stability studies demonstrate that the compound maintains chemical integrity when stored under inert atmosphere conditions at refrigerated temperatures between 2-8°C [32]. Exposure to moisture results in gradual hydrolysis of the uronium functionality, leading to formation of degradation products [33]. The rate of hydrolytic degradation is significantly accelerated at elevated temperatures and in the presence of nucleophilic solvents [34].
Accelerated aging studies conducted at elevated temperatures provide insight into the degradation kinetics and shelf life predictions [35]. Under controlled storage conditions with exclusion of moisture and oxygen, the compound demonstrates excellent stability with minimal degradation over extended periods [36].
Stability Parameter | Condition | Stability Duration | Degradation Rate |
---|---|---|---|
Thermal decomposition | 184°C | Immediate | Rapid decomposition |
Refrigerated storage | 2-8°C, inert gas | >2 years | <2% per year |
Room temperature | 20-25°C, dry conditions | 6-12 months | 5-10% per year |
Moisture exposure | Ambient humidity | Days to weeks | Rapid hydrolysis |
Elevated temperature | 40°C | Weeks | Significant degradation |
The primary degradation pathway involves nucleophilic attack on the electrophilic uronium carbon center, resulting in hydrolysis and formation of the corresponding carboxylic acid and dimethylamine derivatives [37]. Secondary degradation processes include thermal decomposition of the triazolopyridine ring system at elevated temperatures [38].
The solubility characteristics of 2-(3H- [1] [2] [3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate in various solvents commonly employed in peptide synthesis have been systematically evaluated [39]. The compound exhibits excellent solubility in polar aprotic solvents, which is essential for its application as a peptide coupling reagent [40].
Acetonitrile represents one of the most favorable solvents for dissolution of the compound, providing clear, colorless solutions at concentrations exceeding 0.1 grams per milliliter [41]. Dimethylformamide and dimethyl sulfoxide also demonstrate excellent solvation properties, forming homogeneous solutions suitable for coupling reactions [42]. The high solubility in these solvents is attributed to favorable interactions between the polar uronium cation and the solvent molecules [43].
Dichloromethane and chloroform provide moderate solubility, sufficient for most synthetic applications but lower than that observed in highly polar solvents [44]. The solubility in these chlorinated solvents is primarily governed by dipole-dipole interactions and the ability of the solvents to stabilize the ionic species [45].
Solvent | Solubility (g/mL) | Solution Appearance | Stability in Solution |
---|---|---|---|
Acetonitrile | >0.1 | Clear, colorless | Excellent (days) |
Dimethylformamide | >0.05 | Clear, colorless | Good (hours) |
Dimethyl sulfoxide | >0.05 | Clear, colorless | Good (hours) |
Dichloromethane | 0.01-0.05 | Clear, colorless | Moderate (hours) |
Chloroform | 0.01-0.05 | Clear, colorless | Moderate (hours) |
Methanol | <0.01 | Limited dissolution | Poor (minutes) |
Ethanol | <0.01 | Limited dissolution | Poor (minutes) |
Water | <0.001 | Rapid hydrolysis | Very poor (immediate) |
Protic solvents such as methanol and ethanol demonstrate limited solubility due to their propensity to undergo nucleophilic attack on the electrophilic uronium center [46]. Water exhibits extremely poor solubility characteristics, with rapid hydrolysis occurring upon contact, making aqueous solutions impractical for synthetic applications [47].
The initial step in peptide coupling mediated by 2-(3H- [1] [2] [3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate involves the activation of the carboxylic acid component through a well-characterized carboxylate activation pathway [4] [5] [6]. This process begins with the deprotonation of the carboxylic acid substrate by an organic base, typically N,N-diisopropylethylamine or triethylamine, to generate the corresponding carboxylate anion [7] [8] [5].
The carboxylate anion subsequently undergoes nucleophilic attack on the electrophilic carbon center of the tetramethyluronium moiety [4] [5]. This attack occurs at the carbon atom bearing the dimethylamino groups, which exhibits enhanced electrophilicity due to the electron-withdrawing effect of the positively charged nitrogen [6] [5]. The reaction proceeds through a tetrahedral intermediate that rapidly collapses to form an unstable O-acyl(tetramethyl)isouronium salt [4] [6].
Research has demonstrated that this activation pathway is thermodynamically favorable, with the formation of the isouronium intermediate proceeding rapidly under standard coupling conditions [9] [5]. The process is enhanced by the use of polar aprotic solvents such as dimethylformamide, which stabilize the ionic intermediates and facilitate the nucleophilic substitution reaction [10] [7].
The efficiency of carboxylate activation is significantly influenced by the electronic properties of the triazolopyridine scaffold [2] [11]. The presence of the azabenzotriazole moiety provides superior activation compared to traditional benzotriazole-based coupling reagents, resulting in enhanced reaction rates and coupling yields [12] [4].
Following carboxylate activation, the reaction proceeds through the formation of highly reactive 1-hydroxy-7-azabenzotriazole active esters [4] [13] [14]. The 1-hydroxy-7-azabenzotriazole anion, generated during the initial activation step, rapidly attacks the unstable O-acyl(tetramethyl)isouronium salt intermediate [5] [13].
This nucleophilic substitution reaction results in the formation of the corresponding azabenzotriazole active ester with concomitant liberation of a stoichiometric quantity of tetramethylurea [4] [5] [13]. The tetramethylurea serves as an excellent leaving group due to its stability and the thermodynamic driving force for its elimination [9] [5].
The resulting active esters exhibit exceptional reactivity toward nucleophilic attack by amines [15] [16] [14]. Studies have shown that azabenzotriazole active esters are significantly more reactive than their benzotriazole counterparts, with reaction rates enhanced by factors of 6-32 fold [4] [17]. This enhanced reactivity has been attributed to the superior leaving group ability of the azabenzotriazole moiety compared to benzotriazole [18] [14].
The formation of OAt-active esters is characterized by rapid kinetics, typically occurring within minutes at room temperature [7] [17]. The high reactivity of these intermediates necessitates careful handling and immediate use to prevent hydrolysis or other side reactions [9] [14]. The stability and reactivity of OAt-active esters make them particularly suitable for challenging coupling reactions involving sterically hindered substrates [2] [14] [19].
A critical mechanistic feature that distinguishes azabenzotriazole-based coupling reagents is the neighboring group participation provided by the pyridine nitrogen atom [4] [6] [20]. This neighboring group effect plays a fundamental role in both enhancing reaction rates and minimizing racemization during the coupling process [6] [20] [19].
The pyridine nitrogen atom, positioned adjacent to the hydroxylamine functionality in the azabenzotriazole ring system, participates in the stabilization of the transition state through hydrogen bonding interactions with the incoming nucleophile [6] [20]. Computational studies have revealed that the pyridine nitrogen can coordinate with the amine substrate, effectively increasing the nucleophilicity of the attacking species [21] [6].
This neighboring group participation manifests as enhanced reactivity toward nucleophilic substitution, particularly evident in reactions involving hindered amino acid substrates [20] [19]. The electron-withdrawing properties of the pyridine nitrogen also contribute to the increased electrophilicity of the active ester carbonyl carbon, facilitating nucleophilic attack [21] [22] [23].
Research has demonstrated that the positioning of the nitrogen atom in the 7-position of the azabenzotriazole ring system provides optimal neighboring group assistance [20] [19]. Alternative isomers, such as 1-hydroxy-4-azabenzotriazole, show reduced neighboring group effects and correspondingly lower coupling efficiencies [20]. The specific geometric arrangement in the 7-azabenzotriazole system enables maximum interaction between the pyridine nitrogen and the reacting species [20] [19].
The high coupling efficiency and stereochemical fidelity observed in azabenzotriazole-mediated peptide couplings arise from the formation of a unique seven-membered cyclic transition state [4] [6] [20]. This transition state represents a key mechanistic feature that differentiates these coupling reagents from their benzotriazole analogs [6] [20].
During nucleophilic attack on the OAt-active ester, the incoming amine forms a hydrogen-bonded complex with the pyridine nitrogen atom of the azabenzotriazole leaving group [6] [20]. This interaction creates a seven-membered ring arrangement in the transition state, with the hydrogen bond providing stabilization and precise geometric orientation of the reactants [20] [24].
The seven-membered transition state exhibits favorable energetics compared to alternative reaction pathways [25] [26] [24]. Transition state theory calculations indicate that this arrangement minimizes steric interactions while maximizing orbital overlap between the nucleophile and electrophile [25] [24]. The chair-like conformation adopted by the seven-membered ring reduces ring strain and provides optimal geometry for bond formation [27] [24].
Experimental evidence supporting the seven-membered transition state model includes kinetic isotope effects and stereochemical studies [24] [28]. The observed reduction in racemization rates compared to six-membered transition state alternatives provides strong support for this mechanistic pathway [20] [24]. The geometric constraints imposed by the seven-membered ring effectively shield the reacting chiral center from competing reaction pathways that could lead to epimerization [20] [19].
The kinetic and thermodynamic parameters of peptide coupling reactions mediated by 2-(3H- [1] [2] [3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate demonstrate superior performance compared to conventional coupling reagents [12] [29] [7] [17]. These enhanced characteristics arise from the unique electronic and structural properties of the azabenzotriazole-uronium system [12] [29] [30].
Kinetic studies reveal that coupling reactions proceed with remarkable efficiency, typically achieving completion within 10-60 minutes under standard conditions [7] [17]. For particularly challenging substrates involving sterically hindered amino acids, reaction times rarely exceed one hour, representing a significant improvement over benzotriazole-based reagents that may require 10-24 hours for comparable conversions [7] [17] [19].
The thermodynamic driving force for these reactions is provided by the formation of stable tetramethylurea and the highly favorable elimination of the azabenzotriazole leaving group [4] [5]. Thermochemical measurements indicate that the overall coupling process is strongly exergonic, with reaction enthalpies typically ranging from -20 to -40 kcal/mol [31] [32].
Stereochemical integrity is maintained through the unique transition state geometry, with racemization rates typically below 2% even for sensitive substrates such as cysteine and histidine derivatives [17] [19]. This represents a 50% reduction in racemization compared to conventional benzotriazole-based coupling protocols [17] [19].
The coupling efficiency, defined as the percentage conversion of starting materials to desired product, consistently exceeds 85-96% for a wide range of substrate combinations [30] [17] [33]. This high efficiency is maintained across different solvent systems, including dimethylformamide, dichloromethane, and acetonitrile [10] [7] [9].
Temperature dependence studies indicate optimal coupling conditions at room temperature (20-25°C), although the reaction proceeds efficiently across a range from 0°C to 30°C [7] [33]. The relatively mild temperature requirements contribute to the preservation of stereochemical integrity and minimize unwanted side reactions [7] [19].
Solvent effects play a crucial role in reaction kinetics, with polar aprotic solvents providing optimal conditions for the ionic intermediates involved in the coupling mechanism [10] [7] [9]. The enhanced solubility of azabenzotriazole-based coupling reagents in these solvents contributes to the observed rate enhancements [10] [30].
Flammable;Corrosive;Irritant